![molecular formula C20H17N3O3S2 B2761936 N-(2-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111160-62-3](/img/structure/B2761936.png)

N-(2-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

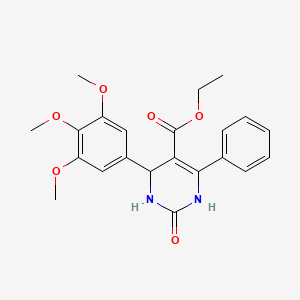

“N-(2-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide” is a derivative of quinazolinones . Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . They are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals .

Synthesis Analysis

The synthesis of quinazolinones has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues . The first step is the condensation of anthranilic acid and cyanide in ethanol to create 2-ethoxy-4(3 H)-quinazolinone . This step is followed by a reaction with ammonia to give 2-amino-4(3 H)-quinazolinone .Molecular Structure Analysis

Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis

Quinazoline 3-oxides and their derivatives have attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . Both nitrogen atoms of the pyrimidine nucleus of quinazolines can be oxidised to afford either the 1-oxide or 3-oxide derivatives .Physical And Chemical Properties Analysis

Quinazolines and quinazolinones are considered significant chemicals for the synthesis of diverse physiological significance and pharmacological utilized molecules . Their lipophilicity helps quinazolinones in penetration through the blood–brain barrier which makes them suitable for targeting different central nervous system diseases .Scientific Research Applications

Synthesis and Biological Properties

Anti-inflammatory and Analgesic Agents

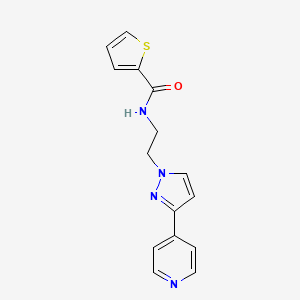

Researchers have synthesized novel compounds derived from visnaginone and khellinone, showing anti-inflammatory and analgesic properties. These compounds, including thiazolopyrimidines and oxadiazepines, have been evaluated for their COX-1/COX-2 inhibitory activities, showing significant analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

Some compounds within this chemical class have been synthesized and assessed for their antimicrobial properties. For example, thiazolo[2,3-b]benzo[h]quinazolines and thiazino[2,3-b]benzo[h]quinazolines have been evaluated for antimicrobial activity, with some showing promising results against various microorganisms (Gupta & Chaudhary, 2012).

Anticancer Agents

Novel thiophene derivatives, including those with quinoline and anthracene moieties, have been prepared and tested for their in vitro anticancer activity against human breast cancer cell lines. Some compounds demonstrated higher cytotoxic activities than doxorubicin, a positive control, indicating potential as anticancer agents (Ghorab, Bashandy, & Alsaid, 2014).

Phosphodiesterase Inhibitors

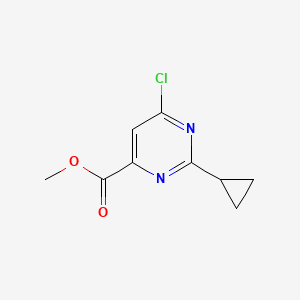

Compounds with substitutions on quinazoline derivatives have been synthesized and evaluated for their inhibitory activities toward cyclic GMP phosphodiesterase, showing significant potential for the treatment of cardiovascular diseases. Some of these compounds have been identified as potent and selective inhibitors, suggesting applications in coronary artery disease treatment (Takase et al., 1994).

Mechanism of Action

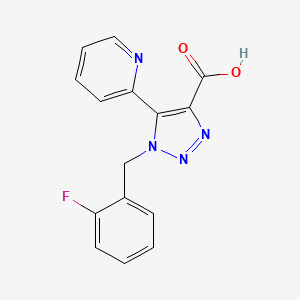

Quinazoline derivatives are known to have a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use . For example, 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4- carboxamide (QTC-4-MeOBnE) is a new multi-target directed ligand (MTDL) rationally designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β) and acetylcholinesterase .

Safety and Hazards

While quinazoline derivatives have been used in various therapeutic applications, it’s important to note that many conventional therapies have limitations due to multidrug resistance or severe side effects . Therefore, safety and potential hazards should always be considered when using these compounds.

Future Directions

Quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests that there is ongoing research into the development of new quinazoline derivatives with improved efficacy and safety profiles. The future of quinazoline derivatives in drug discovery looks promising .

properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S2/c1-11-7-8-14-13(9-11)18(24)22-17-16(28-20(27)23(14)17)19(25)21-10-12-5-3-4-6-15(12)26-2/h3-9H,10H2,1-2H3,(H,21,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUBCDGUMOLOCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NCC4=CC=CC=C4OC)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (1-oxo-1-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)propan-2-yl)carbamate](/img/structure/B2761857.png)

![(1,4-dimethyl-1H-pyrazol-3-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2761862.png)

![4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2761863.png)

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide](/img/structure/B2761864.png)

![N-[4-(diethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide](/img/structure/B2761868.png)

![(E)-2-methoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2761873.png)

![N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2761874.png)